Home > Products > Screening Compounds P74568 > Gadofosveset Trisodium
Gadofosveset Trisodium -

Gadofosveset Trisodium

Catalog Number: EVT-1578498
CAS Number:
Molecular Formula: C33H38GdN3Na3O14P
Molecular Weight: 957.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gadofosveset Trisodium Anhydrous is the anhydrous form of gadofosveset, an injectable, intravascular, amphiphilic gadolinium-based contrast agent (GBCA) used with magnetic resonance angiography (MRA) imaging. Gadofosveset is a stable gadolinium diethylenetriaminepentaacetic acid (Gd-DTPA) chelate derivative with a diphenylcyclohexylphosphate group. Upon injection, gadofosveset binds reversibly to endogenous serum albumin which increases its intravascular retention time compared to non-protein binding contrast agents. The serum albumin binding also increases T1-relaxivity of gadofosveset. This produces an increase in signal intensity of blood, thereby enhancing the visualization of blood vessels upon MRA and may aid in the diagnosis of certain blood vessels and heart disorders.
Overview

Gadofosveset trisodium is a gadolinium-based contrast agent primarily used in magnetic resonance angiography to enhance the visibility of blood vessels and tissues. It is a stable chelate compound derived from gadolinium diethylenetriaminepentaacetic acid, specifically designed to improve imaging quality in magnetic resonance imaging procedures. Gadofosveset trisodium is known for its ability to bind reversibly to serum albumin, which increases its vascular residence time compared to non-protein binding agents, thereby enhancing the contrast in imaging.

Source and Classification

Gadofosveset trisodium is classified as a pharmaceutical agent under the category of contrast media. It is marketed under the brand name Vasovist in some regions and is utilized in various medical imaging applications, particularly for evaluating aortoiliac occlusive disease. The compound's structure consists of a gadolinium ion coordinated with a chelating agent, ensuring that the gadolinium remains non-toxic and stable in physiological conditions.

Synthesis Analysis

The synthesis of gadofosveset trisodium involves several chemical processes to ensure the stability and efficacy of the compound. The manufacturing process typically includes:

  1. Preparation of Gadolinium Complex: Gadolinium ions are chelated with diethylenetriaminepentaacetic acid derivatives.
  2. Formation of Trisodium Salt: The resulting complex is treated with sodium hydroxide or sodium carbonate to form the trisodium salt.
  3. Purification: The product undergoes purification processes to remove any unreacted materials and by-products, ensuring high purity suitable for clinical use.

Technical details indicate that the process must maintain specific pH levels and temperature controls to optimize yield and stability of the final product .

Molecular Structure Analysis

The molecular structure of gadofosveset trisodium can be represented by its empirical formula, C33H40GdN3Na3O15PC_{33}H_{40}GdN_3Na_3O_{15}P, with a molecular weight of approximately 975.88 g/mol . The compound features a gadolinium ion at its core, coordinated by multiple functional groups that facilitate its interaction with serum albumin.

Structural Characteristics

  • Gadolinium Ion: Central metal ion providing magnetic properties.
  • Chelating Ligands: Diethylenetriaminepentaacetic acid moiety stabilizes the gadolinium.
  • Phosphate Group: Enhances solubility and stability in aqueous solutions.
Chemical Reactions Analysis

Gadofosveset trisodium does not undergo significant metabolic transformations within the body; instead, it primarily exists as a stable complex. Upon administration, it binds reversibly to serum albumin, which alters its relaxation properties during magnetic resonance imaging.

Key Reactions:

  • Binding Reaction:
    Gadofosveset trisodium+Serum AlbuminBound Complex\text{Gadofosveset trisodium}+\text{Serum Albumin}\rightleftharpoons \text{Bound Complex}

This reaction is crucial as it enhances the magnetic resonance relaxivity of gadofosveset, leading to improved imaging results .

Mechanism of Action

The mechanism of action for gadofosveset trisodium involves its interaction with water protons in blood plasma. Upon intravenous injection, gadofosveset binds to endogenous serum albumin, which significantly increases its vascular residence time and enhances signal intensity during imaging.

Process:

  1. Intravenous Administration: Gadofosveset is injected into the bloodstream.
  2. Binding to Serum Albumin: The compound binds reversibly to serum albumin, increasing its effective concentration in blood vessels.
  3. Magnetic Resonance Relaxation: The binding decreases the T1 relaxation time of water protons, resulting in increased signal brightness on magnetic resonance images .
Physical and Chemical Properties Analysis

Gadofosveset trisodium exhibits several notable physical and chemical properties:

  • Appearance: Clear, colorless to pale yellow solution.
  • Osmolality: Approximately 825 mOsmol/kg at 37°C.
  • Viscosity: About 3.0 cP at 20°C.
  • Density: Approximately 1.1224 g/mL at 25°C.
  • pH Range: Between 6.5 and 8.0 .

These properties ensure that gadofosveset can be safely administered intravenously without adverse reactions.

Applications

Gadofosveset trisodium is primarily used in medical imaging:

  • Magnetic Resonance Angiography: It enhances the visualization of blood vessels, particularly useful for diagnosing vascular diseases such as aortoiliac occlusive disease.
  • Research Applications: Its unique properties are also explored in various research settings for studying vascular dynamics and improving imaging techniques.
Introduction to Gadofosveset Trisodium

Historical Development and Regulatory Approvals

The development of gadofosveset trisodium (originally designated MS-325) involved extensive clinical trials to establish its efficacy and safety profile. Key regulatory milestones include:

  • January 2005: Completion of FDA review for the initial New Drug Application (NDA) [1].
  • November 2005: Receipt of an FDA approvable letter, requiring additional data for final endorsement [1].
  • December 22, 2008: Full FDA approval granted for Vasovist (later rebranded as Ablavar) as the first blood pool agent for MRA [1] [6].
  • 2017: Voluntary discontinuation of production by the manufacturer due to insufficient market adoption despite demonstrated clinical efficacy [3].

Table 1: Regulatory Milestones for Gadofosveset Trisodium

DateEvent
January 14, 2005FDA completes initial NDA review [1]
November 23, 2005FDA issues approvable letter [1]
December 22, 2008FDA approves Vasovist/Ablavar for AIOD diagnosis [1] [6]
2017Global production discontinued [3]

The compound underwent rigorous multicenter Phase II and III trials demonstrating a dose-dependent improvement in diagnostic accuracy for aortoiliac disease, with optimal efficacy achieved at 0.03 mmol/kg [5]. Post-approval, it was primarily indicated for AIOD evaluation, though off-label applications explored broader vascular imaging [3] [4].

Chemical Nomenclature and Structural Classification

Gadofosveset trisodium is systematically named trisodium-{(2-(R)-[(4,4-diphenylcyclohexyl) phosphonooxymethyl]-diethylenetriaminepentaacetato)(aquo)gadolinium(III). Its empirical formula is C~33~H~38~GdN~3~Na~3~O~14~P (molecular weight: 975.88 g/mol), classifying it as a linear, ionic gadolinium chelate [3] [6]. The molecule’s core consists of a gadolinium (III) ion bound to a modified diethylenetriaminepentaacetic acid (DTPA) scaffold. A critical structural innovation is the diphenylcyclohexylphosphate moiety, which confers high-affinity, reversible binding to human serum albumin [4]. This modification fundamentally differentiates it from non-protein-binding GBCAs.

Key physiochemical properties include:

  • Osmolality: 825 mOsm/kg water at 37°C
  • Viscosity: 3.0 cP at 20°C
  • Concentration: 0.25 mmol/mL (244 mg/mL) [6]

The albumin-binding capability amplifies its relaxivity (T1-shortening effect) to 18–20 mM⁻¹s⁻¹ at 1.5 Tesla, substantially exceeding conventional GBCAs like gadoxetate disodium (r1 = 7.3) [3]. This property underpins its utility in high-resolution steady-state MRA.

Clinical Significance in Diagnostic Imaging

Gadofosveset’s primary clinical value lies in its dual-phase imaging capability:

  • Dynamic First-Pass Imaging: Captures arterial morphology during bolus transit.
  • Steady-State Imaging: Permits extended high-resolution acquisitions (5–60 minutes post-injection) due to prolonged intravascular retention [3] [5].

Its albumin binding enables a 10- to 20-fold increase in relaxivity compared to non-protein-binding agents, significantly enhancing signal-to-noise ratios in vascular structures [4]. Clinical trials validated its superiority over non-contrast time-of-flight MRA, demonstrating an ≈20% improvement in diagnostic accuracy for detecting hemodynamically significant aortoiliac stenosis at the 0.03 mmol/kg dose [5].

Table 2: Relaxivity Comparison with Select GBCAs (1.5T)

Contrast AgentRelaxivity (r1, mM⁻¹s⁻¹)Albumin Binding
Gadofosveset trisodium18–20High-affinity
Gadobenate dimeglumine9–10Weak, transient
Gadoxetate disodium7.3Negligible
Standard extracellular GBCAs3.8–4.6None [3]

Approved specifically for aortoiliac occlusive disease (AIOD) evaluation, its applications extended off-label to other vascular territories, including peripheral and pedal arteries [3] [5]. The extended imaging window facilitated submillimeter spatial resolution, reducing venous contamination artifacts and improving surgical planning for vascular interventions [3] [4].

Properties

Product Name

Gadofosveset Trisodium

IUPAC Name

trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)

Molecular Formula

C33H38GdN3Na3O14P

Molecular Weight

957.9 g/mol

InChI

InChI=1S/C33H44N3O14P.Gd.3Na/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;/q;+3;3*+1/p-6/t26-;;;;/m1..../s1

InChI Key

XGOSYNSWSRUASG-SSMZTGFVSA-H

SMILES

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3]

Canonical SMILES

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3]

Isomeric SMILES

C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.